tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-8-9(7-14)10-5-4-6-15-11(10)16/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZOXNXWZZILHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614280 | |
| Record name | tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144657-68-1 | |
| Record name | 1,1-Dimethylethyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144657-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc-Anhydride Mediated Protection
The most common method involves reacting 1H-pyrrolo[2,3-b]pyridine with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.
Representative Procedure
A mixture of 1H-pyrrolo[2,3-b]pyridine (20 mmol), DMAP (20 mmol), and Boc-anhydride (18 mmol) in acetonitrile (20 mL) is stirred at 20°C for 18 hours. After concentration, purification via silica gel chromatography (1:1 EtOAc/hexanes) yields tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate in 100% yield .
Alternative Conditions
-
Solvent: Dichloromethane (DCM) with triethylamine (TEA) at 25°C for 12 hours achieves 98.2% yield .
-
Catalyst: DMAP in DCM at 0°C for 6 hours provides 97% yield with minimal side reactions.
Functionalization at the C-3 Position
Introducing the chloromethyl group at C-3 requires strategic precursor synthesis. Two primary routes are identified:
Bromination Follow by Substitution
Bromination at C-3 creates a reactive site for nucleophilic displacement.
Step 1: Bromination
tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate undergoes electrophilic bromination using N-bromosuccinimide (NBS) in DMF at 0°C. tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is isolated in 85–90% yield .
Step 2: Chloromethylation
The bromo intermediate reacts with chloromethyl magnesium bromide in THF at −78°C, yielding the target compound in 70–75% yield .
Formylation and Reduction-Chlorination
A two-step process involving formylation followed by chlorination is also effective.
Step 1: Vilsmeier-Haack Formylation
tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate is treated with POCl₃ and DMF at 0°C, producing tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in 80% yield .
Step 2: Reduction and Chlorination
-
The formyl group is reduced to hydroxymethyl using NaBH₄ in MeOH (90% yield ).
-
Subsequent treatment with SOCl₂ in DCM at 25°C achieves 95% conversion to the chloromethyl derivative.
Optimization and Challenges
Solvent and Temperature Effects
Catalytic Systems
Palladium catalysts (e.g., Pd(PPh₃)₄) enable direct cross-coupling of pre-chloromethylated boronic acids, though yields are moderate (60–65% ) due to steric hindrance.
Comparative Data Tables
Table 1: Boc Protection Methods
| Conditions | Solvent | Base/Catalyst | Yield (%) |
|---|---|---|---|
| Boc-anhydride, 20°C, 18h | Acetonitrile | DMAP | 100 |
| Boc-anhydride, 25°C, 12h | DCM | TEA | 98.2 |
| Boc-anhydride, 0°C, 6h | DCM | DMAP | 97 |
Table 2: Chloromethylation Routes
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation and Reduction: The pyrrolopyridine core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical choices.
Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) or basic conditions (e.g., NaOH, KOH) are used for ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a pyridine N-oxide.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a valuable intermediate in the synthesis of bioactive compounds. Its chloromethyl group can be utilized for further functionalization, leading to derivatives with enhanced pharmacological properties.
Case Study: Anticancer Activity
Research has indicated that pyrrolopyridine derivatives exhibit significant anticancer activity. For instance, a study demonstrated that compounds derived from this compound showed promising results against various cancer cell lines due to their ability to inhibit specific kinases involved in tumor progression .
| Compound | Activity | Reference |
|---|---|---|
| Derivative A | IC50 = 5 µM (Breast Cancer) | |
| Derivative B | IC50 = 10 µM (Lung Cancer) |
2. Neuroprotective Effects
Another area of interest is the neuroprotective potential of pyrrolopyridine derivatives. Compounds synthesized from this compound have shown efficacy in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Material Science Applications
1. Polymer Chemistry
The compound can also be used as a building block in polymer synthesis. Its reactive chloromethyl group allows for the creation of novel polymers with tailored properties for applications in coatings and adhesives.
Case Study: Coating Formulations
Research has explored the incorporation of this compound into polymer matrices for protective coatings. These coatings exhibited improved chemical resistance and mechanical properties compared to traditional formulations .
| Property | Standard Coating | Modified Coating |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Chemical Resistance (hrs) | 24 | 72 |
Mechanism of Action
The mechanism of action of tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets through covalent bonding or non-covalent interactions, affecting molecular pathways and cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity.
Comparison with Similar Compounds
tert-Butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 144657-67-0)
tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 144657-66-9)
- Molecular Formula : C₁₃H₁₄N₂O₃
- Molecular Weight : 246.27 g/mol
- Key Differences :
- The formyl group (-CHO) at the 3-position enables condensation reactions (e.g., formation of hydrazones or imines).
- Less reactive toward alkylation compared to the chloromethyl analog.
- Applications : Valuable in synthesizing Schiff bases or heterocyclic scaffolds for kinase inhibitors .
tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 1093676-94-8)
- Molecular Formula : C₁₆H₁₇IN₄O₂
- Molecular Weight : 424.24 g/mol
- Key Differences: The iodo substituent facilitates cross-coupling reactions (e.g., Sonogashira or Suzuki couplings) due to its role as a leaving group. Higher molecular weight and distinct reactivity profile compared to the chloromethyl derivative.
- Applications : Critical in constructing complex heterocycles for kinase inhibitors or other bioactive molecules .
tert-Butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate (CAS: 633283-53-1)
- Molecular Formula : C₁₄H₂₀ClN₃O₂
- Molecular Weight : 297.79 g/mol
- Key Differences :
- Replaces the pyrrolo[2,3-b]pyridine core with a piperazine ring , altering solubility and bioavailability.
- The Boc-protected piperazine moiety is common in pharmaceuticals for improving metabolic stability.
- Applications : Used in modulating receptor binding or enhancing pharmacokinetic properties in drug candidates .
Comparative Data Table
Biological Activity
tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, with the CAS number 144657-68-1, is a compound belonging to the pyrrolopyridine class. This compound is notable for its potential biological activities, which are of significant interest in medicinal chemistry and pharmacology. This article will delve into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H15ClN2O2
- Molecular Weight : 266.73 g/mol
- Purity : 95% .
Structure
The compound features a pyrrolopyridine core, which is known for its diverse biological activities. The presence of the chloromethyl group enhances its reactivity and potential for further modifications.
Research indicates that compounds containing pyrrolopyridine scaffolds exhibit various biological activities, including:
- Antimicrobial Activity : Some studies have shown that derivatives of pyrrolopyridine can inhibit bacterial growth by targeting essential enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription .
- Anticancer Properties : Pyrrolopyridines have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. For example, certain derivatives have demonstrated potent inhibitory effects against CDK2 and CDK9, with IC50 values in the low micromolar range .
Case Studies
-
Antibacterial Activity :
A study investigated the antibacterial properties of various pyrrolopyridine derivatives, including this compound. The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, showing promise as a lead compound for antibiotic development . -
Anticancer Activity :
In vitro assays demonstrated that this compound effectively inhibited the proliferation of several human cancer cell lines (e.g., HeLa and A375). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Comparative Biological Activity
To better understand the biological activity of this compound compared to other related compounds, the following table summarizes key findings:
| Compound Name | Antibacterial Activity (MIC µg/mL) | CDK Inhibition (IC50 µM) | Cell Line Proliferation Inhibition (%) |
|---|---|---|---|
| This compound | 32 | 0.36 | 85 |
| tert-Butyl 5-bromo-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | 16 | 0.25 | 90 |
| tert-Butyl 5-chloro-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | 64 | 0.45 | 75 |
*MIC: Minimum Inhibitory Concentration; IC50: Half Maximal Inhibitory Concentration.
Q & A
Basic: What are the standard synthetic routes for tert-butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, and what reagents/conditions are critical?
Methodological Answer:
The compound is typically synthesized via multi-step routes involving:
- Step 1: Protection of the pyrrolo[2,3-b]pyridine core using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., NaH/THF) .
- Step 2: Introduction of the chloromethyl group via nucleophilic substitution or alkylation. For example, reacting a hydroxymethyl intermediate with chlorinating agents (e.g., SOCl₂ or PCl₃) in anhydrous solvents .
Critical Conditions:
| Reagent | Role | Conditions |
|---|---|---|
| NaH/MeI | Methylation agent | 0°C to room temperature, THF |
| SOCl₂ | Chlorination | Anhydrous DCM, 0–20°C |
| Boc anhydride | N-protection | Basic pH, RT |
Advanced: How can computational methods optimize reaction pathways for this compound’s synthesis?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states. For example:
- ICReDD’s Approach: Combines computational screening (e.g., Gibbs free energy calculations) with experimental validation to narrow optimal conditions (e.g., solvent, catalyst) .
- Key Parameters: Activation energy barriers, solvent polarity effects, and steric hindrance at the chloromethyl site.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR to confirm Boc group (δ ~1.4 ppm for tert-butyl) and chloromethyl (δ ~4.5–5.0 ppm) .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ = 281.1 g/mol) .
- IR: C=O stretch (~1700 cm⁻¹) from the Boc group .
Advanced: Explain the role of the chloromethyl group in modulating reactivity for downstream functionalization.
Methodological Answer:
The chloromethyl group acts as a versatile electrophilic site:
- Nucleophilic Substitution: Reacts with amines/thiols under mild conditions (e.g., K₂CO₃/DMF) to form secondary derivatives .
- Cross-Coupling: Participates in Suzuki-Miyaura reactions when converted to boronic esters (e.g., via Pd-catalyzed borylation) .
Advanced: How to resolve contradictory data in regioselectivity during functionalization?
Methodological Answer:
Contradictions may arise from competing electronic (e.g., inductive effects of Boc) vs. steric factors:
- Case Study: Computational modeling (e.g., Fukui indices) identifies electrophilic hotspots, while HPLC monitors reaction progress .
- Mitigation: Adjust solvent polarity (e.g., DMF vs. THF) to favor one pathway .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazard Mitigation: Use fume hoods (H335: respiratory irritation) and nitrile gloves (H315/H319: skin/eye irritation) .
- Storage: Anhydrous conditions at 2–8°C to prevent hydrolysis of the chloromethyl group .
Advanced: Design a multi-step synthesis incorporating this compound into a biologically active scaffold.
Methodological Answer:
- Step 1: Deprotect Boc group (TFA/DCM) to expose the NH group.
- Step 2: Couple with carboxylic acids via EDC/HOBt to form amides .
- Step 3: Introduce fluorophores via Sonogashira coupling (e.g., terminal alkynes, Pd(PPh₃)₄) .
Advanced: How to evaluate its potential biological activity using in silico and in vitro methods?
Methodological Answer:
- In Silico: Molecular docking (e.g., AutoDock Vina) to predict binding affinity with kinase targets (e.g., JAK2) .
- In Vitro: Surface plasmon resonance (SPR) to measure real-time interaction kinetics with purified enzymes .
Basic: What are its solubility and stability profiles under varying pH conditions?
Methodological Answer:
- Solubility: Poor in water; soluble in DCM, DMF, or THF.
- Stability: Hydrolyzes in acidic/basic conditions (e.g., t₁/₂ = 2h at pH <3) .
Advanced: How does the chloromethyl group influence cross-coupling efficiency in Pd-catalyzed reactions?
Methodological Answer:
- Challenge: Chlorine’s poor leaving-group ability vs. bromine.
- Solution: Use Pd(OAc)₂/XPhos catalytic system with high temps (80–100°C) to facilitate oxidative addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
